molecular formula C20H18ClF3N2O5 B11617416 5-(4-Chlorobenzoyl)-6-(3,4-dimethoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

5-(4-Chlorobenzoyl)-6-(3,4-dimethoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

Cat. No.: B11617416
M. Wt: 458.8 g/mol
InChI Key: NEZAIKZIIBUTTL-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzoyl)-6-(3,4-dimethoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a complex organic compound characterized by its unique structural features, including a chlorobenzoyl group, a dimethoxyphenyl group, a hydroxy group, and a trifluoromethyl group attached to a tetrahydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorobenzoyl)-6-(3,4-dimethoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrahydropyrimidinone Core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.

    Introduction of the Chlorobenzoyl Group: This step may involve the acylation of the tetrahydropyrimidinone core using 4-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Dimethoxyphenyl Group: This can be done via a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzene and an appropriate catalyst like aluminum chloride.

    Incorporation of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride for Friedel-Crafts reactions, palladium on carbon for hydrogenation.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Anticancer Research: Studied for its cytotoxic effects on cancer cells.

Industry

    Material Science: Potential use in the development of new materials with unique properties.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzoyl)-6-(3,4-dimethoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorobenzoyl)-6-phenyl-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one: Lacks the dimethoxyphenyl group.

    5-(4-Methylbenzoyl)-6-(3,4-dimethoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one: Has a methyl group instead of a chlorine atom.

Uniqueness

The presence of both the chlorobenzoyl and dimethoxyphenyl groups, along with the trifluoromethyl group, makes 5-(4-Chlorobenzoyl)-6-(3,4-dimethoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one unique. These groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H18ClF3N2O5

Molecular Weight

458.8 g/mol

IUPAC Name

5-(4-chlorobenzoyl)-6-(3,4-dimethoxyphenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C20H18ClF3N2O5/c1-30-13-8-5-11(9-14(13)31-2)16-15(17(27)10-3-6-12(21)7-4-10)19(29,20(22,23)24)26-18(28)25-16/h3-9,15-16,29H,1-2H3,(H2,25,26,28)

InChI Key

NEZAIKZIIBUTTL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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